![molecular formula C31H26N2O2 B3322989 Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane CAS No. 157904-66-0](/img/structure/B3322989.png)
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
Overview
Description
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane, also known as bis-oxazole, is an organic compound composed of two oxazole rings linked together by a central carbon atom. Bis-oxazole has a variety of applications in the scientific research field, ranging from drug development to materials science. Bis-oxazole is a unique compound with unique properties that make it an attractive research tool for a variety of applications.
Scientific Research Applications
Bis-oxazole has a wide range of applications in the scientific research field, including drug development, materials science, and organic synthesis. In drug development, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane can be used as a scaffold for the synthesis of novel drugs. Bis-oxazole has also been used in the synthesis of polymers for use in materials science. In organic synthesis, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane can be used as a coupling agent for the synthesis of complex molecules.
Mechanism of Action
Bis-oxazole has the ability to form strong hydrogen bonds with other molecules, which is the basis for its unique properties. Bis-oxazole can form hydrogen bonds with other molecules through its two oxazole rings, allowing it to interact with other molecules in a variety of ways. Bis-oxazole can also form hydrogen bonds with itself, allowing it to form a variety of polymers and other complex molecules.
Biochemical and Physiological Effects
Bis-oxazole has been found to have a variety of biochemical and physiological effects. Bis-oxazole has been found to act as an antioxidant, preventing the formation of free radicals that can cause cell damage. Bis-oxazole has also been found to have anti-inflammatory and anti-cancer properties. Bis-oxazole has also been found to have anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
Bis-oxazole has a number of advantages and limitations for lab experiments. One of the advantages of using Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane in lab experiments is that it is relatively easy to synthesize and has a wide range of applications. Additionally, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is a relatively stable compound, making it suitable for use in a variety of experiments. However, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is also relatively expensive and can be difficult to obtain in large quantities, making it less suitable for large-scale experiments.
Future Directions
Bis-oxazole has a wide range of potential applications that are yet to be explored. One potential future direction for Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is its use in the synthesis of novel drugs. Additionally, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane could be used in the synthesis of polymers for use in materials science. Bis-oxazole could also be used in the synthesis of complex molecules for use in organic synthesis. Finally, Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane could be used in the development of new anti-microbial compounds for the treatment of bacterial infections.
properties
IUPAC Name |
(4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHHQYXICTXGR-SYQUUIDJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)CC3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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